ヘリシド

概要

説明

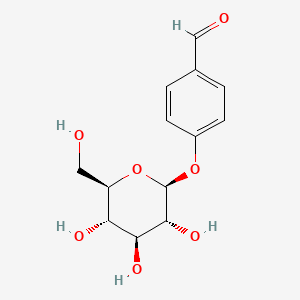

4-ホルミルフェニル-O-β-D-グルコピラノシドは、グルコースの異性体位置のヒドロキシル基がホルミル基 (-CHO) に置き換えられた合成グルコースアナログです。 この化合物は、グルコシダーゼやグリコシルトランスフェラーゼなどの酵素の活性を測定するための基質として頻繁に使用されます .

科学的研究の応用

4-Formylphenyl-O-beta-D-glucopyranoside has a wide range of scientific research applications:

Biology: It is used in biochemical assays to measure enzyme activity and to study carbohydrate metabolism.

作用機序

4-ホルミルフェニル-O-β-D-グルコピラノシドの作用機序は、グルコシダーゼやグリコシルトランスフェラーゼなどの特定の酵素との相互作用を伴います。これらの酵素はグルコース部分を認識し、ホルミル基を含む反応を触媒します。 関連する分子標的と経路には、炭水化物代謝経路と酵素触媒反応が含まれます .

類似化合物の比較

4-ホルミルフェニル-O-β-D-グルコピラノシドは、以下のような他の類似の化合物と比較することができます。

4-ニトロフェニル-O-β-D-グルコピラノシド: この化合物は、ホルミル基の代わりにニトロ基を持ち、酵素アッセイで基質として一般的に使用されます。

4-メチルフェニル-O-β-D-グルコピラノシド: この化合物は、ホルミル基の代わりにメチル基を持ち、同様の生化学的研究で使用されます.

4-ホルミルフェニル-O-β-D-グルコピラノシドの独自性は、ホルミル基にあります。これは、他の類似の化合物と比較して、特定の反応を起こし、酵素と独自の方法で相互作用することを可能にします。

生化学分析

Biochemical Properties

Helicid interacts with various enzymes and proteins in biochemical reactions. It has been shown to be a substrate for enzymes such as glucosidases or glycosyltransferases . By monitoring the enzymatic conversion or reaction with Helicid, researchers can gain insights into the specificity, kinetics, and mechanism of carbohydrate chemistry and enzymology .

Cellular Effects

Helicid has been reported to have extensive pharmacological activity, including neuroprotective effects . It can treat or improve epilepsy, Tourette syndrome, Alzheimer’s disease, Parkinson’s disease, emotional disorders, cerebral ischemia-reperfusion injury, cognitive impairment, and neuropathic pain . It can also improve myocardial hypertrophy, hypertension, and myocardial ischemia-reperfusion injury . In addition, Helicid can mitigate liver, kidney, and bone tissue damage caused by oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of Helicid involves various signaling pathways such as Nrf2, NF-κB, PI3K/AKT, and AMPK . It has been shown to inhibit the nuclear translocation of nuclear factor-κB (NF-κB), which is one of the most important transcription factors involved in the inflammatory process .

Temporal Effects in Laboratory Settings

In laboratory settings, Helicid has been shown to alleviate the depression-like behavior of chronic unpredictable mild stress (CUMS) rats . It can reduce the mortality of hippocampal neurons by downregulating the level of NONRATT030918.2 .

Metabolic Pathways

The biotransformation route of Helicid has been identified as demethylation, oxidation, dehydroxylation, hydrogenation, decarbonylation, glucuronide conjugation, and methylation . This suggests that Helicid is involved in various metabolic pathways and interacts with several enzymes and cofactors.

Subcellular Localization

It is known that the localization of the NONRATT030918.2 molecule, which is affected by Helicid, was confirmed through a fluorescence in situ hybridization experiment .

準備方法

4-ホルミルフェニル-O-β-D-グルコピラノシドの調製は、さまざまな合成経路によって達成できます。一般的な方法の1つは、4-ヒドロキシベンズアルデヒドと保護されたグルコース誘導体を反応させ、その後脱保護して目的の化合物を得ることです。 反応条件は通常、エタノールまたはクロロホルムなどの溶媒の使用を伴い、反応を促進するために触媒を必要とする場合があります .

工業生産方法には、ガストロディア・エラタ植物の根などの天然資源からの抽出が伴い、その後、溶媒抽出、水蒸気蒸留、または超音波抽出などの精製プロセスが行われます .

化学反応の分析

4-ホルミルフェニル-O-β-D-グルコピラノシドは、以下を含むいくつかの種類の化学反応を起こします。

酸化: ホルミル基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用してカルボン酸に酸化できます。

還元: ホルミル基は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用してヒドロキシル基に還元できます。

これらの反応で使用される一般的な試薬と条件には、酸性または塩基性触媒、有機溶媒、および特定の温度と圧力条件が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

4-ホルミルフェニル-O-β-D-グルコピラノシドは、幅広い科学研究への応用があります。

化学: それは、特にグルコシダーゼやグリコシルトランスフェラーゼなどの酵素に対する酵素反応速度論とメカニズムを研究するための基質として使用されます.

生物学: それは、酵素活性を測定し、炭水化物代謝を研究するための生化学的アッセイで使用されます。

類似化合物との比較

4-Formylphenyl-O-beta-D-glucopyranoside can be compared with other similar compounds such as:

4-Nitrophenyl-O-beta-D-glucopyranoside: This compound has a nitro group instead of a formyl group and is commonly used as a substrate in enzyme assays.

4-Methylphenyl-O-beta-D-glucopyranoside: This compound has a methyl group instead of a formyl group and is used in similar biochemical studies.

The uniqueness of 4-formylphenyl-O-beta-D-glucopyranoside lies in its formyl group, which allows it to undergo specific reactions and interact with enzymes in unique ways compared to other similar compounds.

生物活性

The compound 4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde is a complex organic molecule with significant biological implications. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a benzaldehyde moiety linked to a tetrahydropyran derivative with multiple hydroxyl groups. The stereochemistry of the compound plays a crucial role in its biological function.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 408.41 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in water |

| Storage Conditions | Cool and dry place |

Antioxidant Activity

Research indicates that compounds similar to 4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde exhibit potent antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that related tetrahydropyran derivatives significantly lowered malondialdehyde levels in vitro, indicating reduced lipid peroxidation .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, a related study found that tetrahydropyran derivatives had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The compound's ability to modulate inflammatory pathways has been documented. It was observed to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This suggests its potential as an anti-inflammatory agent.

The biological activity of 4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl groups present in the structure are likely responsible for its free radical scavenging ability.

- Antimicrobial Mechanism : The disruption of bacterial cell membranes by the compound may contribute to its antimicrobial efficacy.

- Anti-inflammatory Mechanism : By inhibiting NF-kB signaling pathways, the compound reduces the production of inflammatory mediators.

Case Studies

- Case Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry evaluated various tetrahydropyran derivatives for their antioxidant capacity using DPPH and ABTS assays. The results indicated that compounds with similar structures to our target compound exhibited IC50 values lower than standard antioxidants like ascorbic acid .

- Clinical Relevance : In a clinical trial assessing the anti-inflammatory effects of related compounds in patients with rheumatoid arthritis, significant reductions in disease activity scores were reported after administration over eight weeks .

特性

IUPAC Name |

4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZAGZCCJJBKNZ-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。